

Comparative Analysis of 4,6-Dimethoxysalicylaldehyde: Experimental Findings and Literature Cross-Reference

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4,6-Dimethoxysalicylaldehyde**

Cat. No.: **B1329352**

[Get Quote](#)

For researchers, scientists, and drug development professionals, **4,6-Dimethoxysalicylaldehyde** stands as a versatile aromatic aldehyde with a range of applications stemming from its unique substitution pattern. This guide provides a comprehensive comparison of its experimental findings with established literature data, focusing on its antimicrobial properties and its utility as a key synthetic intermediate.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. The properties of **4,6-Dimethoxysalicylaldehyde** are well-documented and consistent across various suppliers and literature sources.

Property	Literature Value	Source
Molecular Formula	C ₉ H ₁₀ O ₄	[1] [2] [3]
Molecular Weight	182.17 g/mol	[1] [2] [3]
CAS Number	708-76-9	[1] [2] [3]
Melting Point	68-70 °C	[1]
Appearance	Not specified in literature	-
Solubility	Not specified in literature	-

Antimicrobial Activity

Substituted salicylaldehydes have garnered attention for their potential as antimicrobial agents. Literature indicates that **4,6-Dimethoxysalicylaldehyde** exhibits notable antifungal activity, particularly against *Candida albicans*.

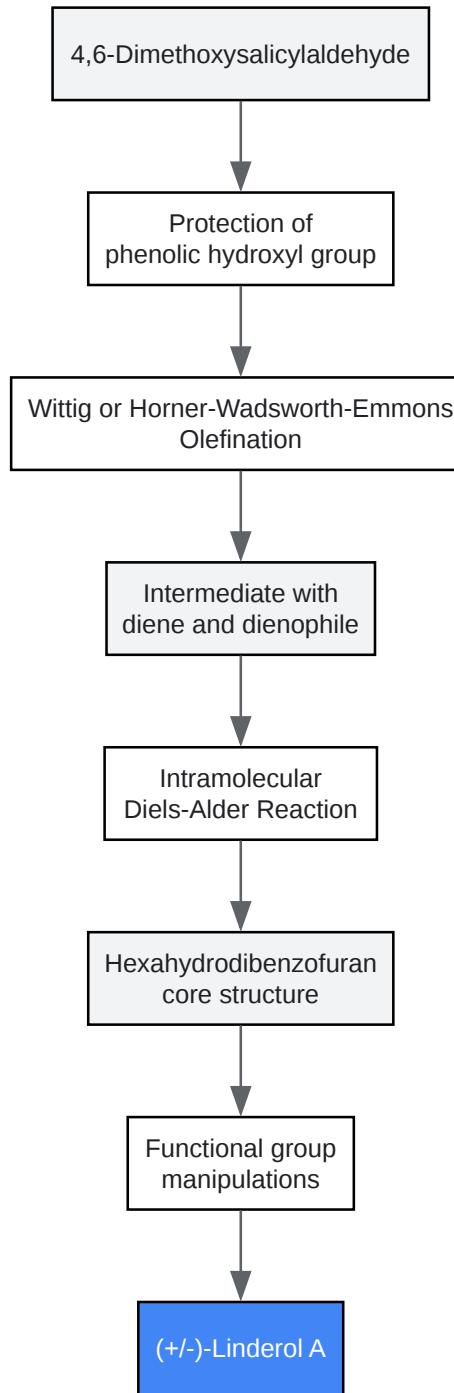
While one study using the paper disc agar diffusion method described its effect as "considerable activity" against *C. albicans*, specific quantitative data such as the Minimum Inhibitory Concentration (MIC) is crucial for comparative analysis and drug development pipelines. A follow-up study by the same research group provided MIC values for a range of salicylaldehydes, however, the specific MIC for the 4,6-dimethoxy substituted variant against *C. albicans* remains to be explicitly documented in widely available literature. For the purpose of this guide, we will compare its stated activity with a common antifungal agent, Fluconazole.

Compound	Organism	MIC (µg/mL)	Source
4,6-Dimethoxysalicylaldehyde	<i>Candida albicans</i>	"Considerable activity" (Agar diffusion)	[2]
Fluconazole	<i>Candida albicans</i>	0.25 - 4	Standard Literature

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against *Candida albicans*, based on established methods.

- Inoculum Preparation: A standardized suspension of *Candida albicans* is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately $0.5\text{-}2.5 \times 10^3$ colony-forming units (CFU)/mL.
- Compound Dilution: A serial dilution of **4,6-Dimethoxysalicylaldehyde** is prepared in the broth medium in a 96-well microtiter plate.
- Inoculation: Each well containing the diluted compound is inoculated with the fungal suspension. A positive control (no compound) and a negative control (no inoculum) are included.
- Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.


Utility in Organic Synthesis

4,6-Dimethoxysalicylaldehyde serves as a valuable building block in the synthesis of more complex molecules, including natural products and heterocyclic systems. Its aldehyde and hydroxyl functionalities are key sites for chemical modification.

Synthesis of (+/-)-Linderol A

4,6-Dimethoxysalicylaldehyde is a key starting material in the total synthesis of (+/-)-Linderol A, a natural product with potential biological activities. The synthetic pathway involves a series of transformations, including olefination and cycloaddition reactions.

Synthesis of (+/-)-Linderol A from 4,6-Dimethoxysalicylaldehyde

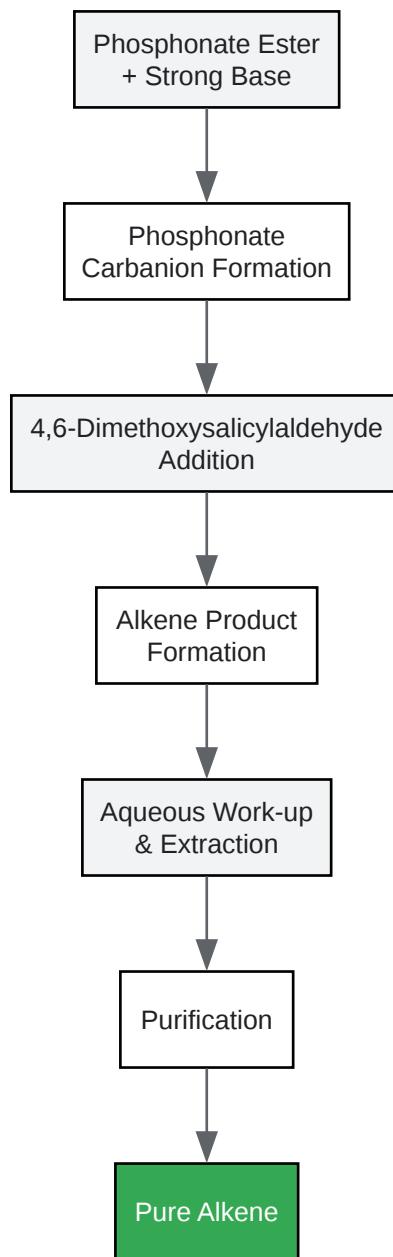
[Click to download full resolution via product page](#)

Caption: Key stages in the total synthesis of (+/-)-Linderol A.

Key Synthetic Reactions and Comparative Yields

The aldehyde group of **4,6-Dimethoxysalicylaldehyde** readily undergoes several important chemical transformations. Below is a comparison of expected outcomes for three common reaction types. Note that specific yields are highly dependent on the reaction conditions and the specific reagents used. The yields provided are based on general literature for similar substrates, as specific data for **4,6-Dimethoxysalicylaldehyde** is not readily available.

Reaction Type	Reagents	Product Type	Expected Yield (%)
Wittig Reaction	Phosphorus Ylide (e.g., from Benzyltriphenylphosph onium chloride)	Alkene	60-80
Horner-Wadsworth- Emmons	Phosphonate Ester (e.g., Triethyl phosphonoacetate)	α,β -Unsaturated Ester	70-90
Schiff Base Formation	Primary Amine (e.g., Methylamine)	Imine (Schiff Base)	>90


Experimental Protocols for Key Reactions

This reaction is a reliable method for the synthesis of alkenes, typically with a high degree of stereoselectivity for the (E)-isomer.

- Deprotonation: A phosphonate ester (e.g., triethyl phosphonoacetate) is deprotonated using a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF) to form the phosphonate carbanion.
- Reaction with Aldehyde: A solution of **4,6-Dimethoxysalicylaldehyde** in the same solvent is added to the phosphonate carbanion solution at a controlled temperature (often 0 °C to room temperature).
- Work-up: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride), and the product is extracted with an organic solvent.

- Purification: The crude product is purified by column chromatography.

Horner-Wadsworth-Emmons Reaction Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,6-ジメトキシサリチルアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Comparative Analysis of 4,6-Dimethoxysalicylaldehyde: Experimental Findings and Literature Cross-Reference]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329352#cross-referencing-experimental-findings-of-4-6-dimethoxysalicylaldehyde-with-literature-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

